molecular formula C11H12BrFN2O B1368508 4-(4-Bromo-2-fluorobenzoyl)piperazine

4-(4-Bromo-2-fluorobenzoyl)piperazine

Cat. No.: B1368508
M. Wt: 287.13 g/mol
InChI Key: HULIUVWAESAIGU-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzoyl)piperazine is a synthetic organic compound that serves as a versatile building block and intermediate in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a common feature in bioactive molecules, linked to a 4-bromo-2-fluorobenzoyl group. The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a valuable substrate for further synthetic modifications via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse libraries of compounds for screening. Piperazine derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research indicates that similar compounds, such as those featuring a 4-fluorobenzylpiperazine moiety, demonstrate significant potential as inhibitors of enzymes like tyrosinase . Furthermore, piperazine-based structures are key components in the development of novel topoisomerase II (Topo II) inhibitors, which are a important class of anticancer agents . The structural motif of a piperazine ring connected to a halogenated benzene system is frequently explored in the design of potential modulators for various biological targets, including the HIV-1 capsid protein . This compound is intended for research and development applications only.

Properties

Molecular Formula

C11H12BrFN2O

Molecular Weight

287.13 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12BrFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

HULIUVWAESAIGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including 4-(4-Bromo-2-fluorobenzoyl)piperazine. The compound has been explored as part of a class of piperazine hybridized coumarin indolylcyanoenones designed to combat antibiotic-resistant bacteria. The mechanism of action involves disrupting bacterial cell membranes and inducing oxidative stress, leading to cell death. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Tyrosinase Inhibition

Another significant application of piperazine derivatives is their role as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. These studies indicate that certain modifications can enhance binding affinity and inhibitory potency, making them promising candidates for cosmetic and therapeutic applications .

Psychoactive Substance Detection

In the realm of psychoactive substances, this compound has been identified among new psychoactive substances (NPS) detected in drug user samples. Its structural characteristics suggest potential psychoactive effects, which necessitate further investigation into its pharmacological properties and safety profile .

Synthesis and Structural Characterization

The synthesis of this compound involves coupling piperazine with various acyl chlorides under basic conditions. This method allows for the introduction of different functional groups that can modulate the biological activity of the resulting compounds. Advanced techniques like NMR spectroscopy have been employed to characterize these compounds fully, confirming their structural integrity and aiding in the understanding of their conformational behavior .

Case Studies

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated that derivatives exhibited lower MIC values against resistant strains compared to traditional antibiotics .
Study 2Tyrosinase InhibitionIdentified several derivatives with significant competitive inhibition against tyrosinase, highlighting their potential in treating skin disorders .
Study 3Psychoactive Substance DetectionReported the presence of this compound in samples from drug users, indicating its relevance in substance abuse studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Receptor Affinity

The position and nature of substituents on the benzoyl/aryl ring significantly impact biological activity. Key comparisons include:

Compound Substituents Target Activity Reference
4-(4-Bromo-2-fluorobenzoyl)piperazine 4-Br, 2-F on benzoyl Not explicitly studied Hypothesized to modulate serotonin/dopamine receptors based on analogs
SC211 (ChEMBL329228) 4-Cl on phenylpiperazine D4 receptor High D4R affinity (selective ligand)
Compound 5 () 4-Br on phenylpiperazine 5-HT1A receptor Ki = 1.40 nM (antagonist)
Compound 7 () 2-Cl on phenylpiperazine 5-HT1A receptor EC50 = 49 nM (strongest agonist in series)
SC212 (ChEMBL1940410) 4-CF3 on phenylpiperazine Dopamine D2R Atypical antipsychotic activity
Compound 8f () 4-Cl on benzoyl A1 adenosine receptor Potent allosteric enhancer (IC50 < 100 nM)

Key Observations :

  • Halogen Position : Bromine at the para-position (e.g., compound 5) enhances 5-HT1A receptor affinity, while ortho-substituents (e.g., 2-Cl in compound 7) favor agonism .
  • Electron-Withdrawing Groups : Fluorine (electron-withdrawing) may improve metabolic stability and receptor selectivity, as seen in SC212’s antipsychotic activity .
Structural Conformation and Binding Modes

Crystallographic studies highlight the role of piperazine ring conformation and substituent orientation:

  • Angle Between Aromatic and Piperazine Rings :
    • 4-(4-Fluorobenzene)piperazine: 11.52–35.68° .
    • 4-(2-Fluorobenzene)piperazine: 35.75–46.28° .
    • Hypothesis : The 4-bromo-2-fluoro substitution in the target compound may induce a unique angle, balancing steric and electronic effects for optimized receptor interaction.
  • Piperazine Chair Conformation : Observed in multiple analogs (e.g., 5,5-dimethylhydantoin derivatives), equatorial substituents favor stable binding .

Data Table: Comparative Pharmacological Profiles

Parameter This compound SC211 Compound 5 Compound 23
Substituents 4-Br, 2-F 4-Cl 4-Br 4-CF3
Primary Target Hypothetical: 5-HT1A/DAT D4R 5-HT1A DAT
Affinity (Ki/IC50) High (D4R) 1.40 nM 8.0 nM (DAT)
Therapeutic Potential Antipsychotic, anticancer Antipsychotic Antidepressant Anticancer

Preparation Methods

Direct Acylation of Piperazine with 4-Bromo-2-fluorobenzoyl Chloride

The most common and straightforward method to prepare 4-(4-bromo-2-fluorobenzoyl)piperazine involves the nucleophilic acyl substitution reaction between 4-bromo-2-fluorobenzoyl chloride and piperazine.

  • Reagents: 4-bromo-2-fluorobenzoyl chloride, piperazine, base (typically triethylamine or DIPEA).
  • Solvent: Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Conditions: The reaction is carried out at low temperature (0 °C) initially to control the exothermic acylation, then stirred at room temperature for several hours (up to 15 h).
  • Mechanism: The nucleophilic nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming the amide bond and releasing hydrochloric acid, which is neutralized by the base.
  • Workup: After completion, the reaction mixture is diluted with DCM, washed sequentially with saturated citric acid, sodium bicarbonate, and brine to remove impurities and residual acid. The organic layer is dried over anhydrous sodium sulfate.
  • Purification: The crude product is purified by recrystallization (e.g., using ethyl acetate) or column chromatography on silica gel.
  • Yield: Typically around 70-75%.
  • Example: A reported synthesis used 2-fluoro-5-bromobenzoic acid converted to the acid chloride, then reacted with piperazine in DMF with DIPEA and HBTU as coupling agents, yielding the target compound as a white solid.
Parameter Details
Starting material 4-Bromo-2-fluorobenzoyl chloride
Nucleophile Piperazine
Base Triethylamine or DIPEA
Solvent Dichloromethane or DMF
Temperature 0 °C to room temperature
Reaction time 2–15 hours
Workup Acid-base washes, drying over Na2SO4
Purification Recrystallization or column chromatography
Typical yield 70–75%

Alternative Coupling Using Carbodiimide or HBTU-Mediated Amide Bond Formation

When starting from the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid), amide bond formation can be achieved via peptide coupling reagents such as HBTU or carbodiimides (e.g., EDC, DCC).

  • Reagents: 4-bromo-2-fluorobenzoic acid, piperazine, HBTU or carbodiimide, base (DIPEA).
  • Solvent: Anhydrous DMF.
  • Conditions: Stirring at 0 °C under nitrogen atmosphere, then at room temperature for 12–16 hours.
  • Mechanism: Activation of the carboxylic acid by HBTU forms an active ester intermediate, which is then attacked by the nucleophilic piperazine nitrogen to form the amide.
  • Workup: Removal of DMF by distillation or extraction, followed by washing with citric acid, sodium bicarbonate, and brine.
  • Purification: Column chromatography or recrystallization.
  • Yield: Around 70–75%.
  • Notes: This method avoids the need to isolate the acid chloride and can be preferable for sensitive substrates.

Stepwise Synthesis from 4-Bromo-2-fluorobenzonitrile

Though less common for this target compound, 4-bromo-2-fluorobenzonitrile can be synthesized from 2-fluoroaniline via bromination and subsequent nitrile formation, which can then be hydrolyzed to the corresponding acid or acid chloride for further coupling.

  • Key steps:
    • Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) under controlled temperature.
    • Diazotization and Sandmeyer-type reactions to introduce the nitrile group.
    • Hydrolysis of the nitrile to the carboxylic acid.
    • Conversion to acid chloride and subsequent acylation with piperazine.
  • Yields: Bromination ~70%, nitrile formation ~76% per step.
  • References: Multi-step synthesis protocols are documented for 4-bromo-2-fluorobenzonitrile as a precursor.
Method Advantages Disadvantages Typical Yield Purification
Direct acylation with acid chloride Simple, high reactivity, good yield Requires handling acid chlorides, moisture sensitive 70–75% Recrystallization or chromatography
HBTU-mediated coupling Avoids acid chloride, mild conditions More expensive reagents, longer reaction time 70–75% Chromatography
Multi-step nitrile route Access to precursors from anilines Longer synthesis, multiple steps Variable Multiple purifications
  • The direct acylation method is preferred for its simplicity and efficiency.
  • Carbodiimide or HBTU coupling is advantageous when acid chlorides are unstable or unavailable.
  • Multi-step synthesis from nitriles is mainly useful for precursor preparation rather than direct synthesis of the target compound.

The preparation of this compound is predominantly performed by nucleophilic acyl substitution of piperazine with 4-bromo-2-fluorobenzoyl chloride under basic conditions in anhydrous organic solvents. Alternative methods involve peptide coupling reagents like HBTU to activate the carboxylic acid precursor. Multi-step synthetic routes from 2-fluoroaniline to intermediates such as 4-bromo-2-fluorobenzonitrile provide access to the benzoyl chloride precursor. The choice of method depends on reagent availability, desired purity, and scale.

  • PubChem Compound Summary for this compound
  • EvitaChem synthesis notes on related piperazine derivatives
  • Royal Society of Chemistry Supporting Information on benzoyl piperazine synthesis
  • ChemicalBook synthesis routes for 4-Bromo-2-fluorobenzonitrile
  • PMC articles on piperazine derivatives synthesis and coupling methods

Q & A

Q. How can researchers optimize the synthesis of 4-(4-bromo-2-fluorobenzoyl)piperazine derivatives?

  • Methodological Answer: Utilize a two-step protocol: (1) N-acylation of piperazine with substituted benzoyl chlorides (e.g., 4-bromo-2-fluorobenzoyl chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base under microwave irradiation (50°C, 10 min) for rapid reaction kinetics . (2) Purify the product via normal-phase chromatography (silica gel, 10% methanol/0.1% ammonium hydroxide) to achieve >95% purity . Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer:
  • NMR Spectroscopy: Confirm regioselectivity by analyzing aromatic proton splitting patterns (e.g., ortho-fluorine substituents cause distinct deshielding in 1H^1 \text{H}-NMR) .
  • Melting Point Analysis: Compare observed melting points (e.g., 153–154°C for bromophenyl derivatives) with literature values to assess purity .
  • Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 327.04 for C11_{11}H11_{11}BrFN2_2O) .

Q. How can researchers troubleshoot low yields in piperazine acylation reactions?

  • Methodological Answer:
  • Control Moisture: Use anhydrous DCM and molecular sieves to prevent hydrolysis of benzoyl chloride intermediates .
  • Optimize Stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to piperazine minimizes unreacted starting material .
  • Thermal Stability: Avoid prolonged heating (>2 h) to prevent decomposition; use microwave-assisted synthesis for faster kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Replace bromine with chlorine or methoxy groups and evaluate binding affinity to targets like dopamine D3 receptors using radioligand assays (e.g., KiK_i values < 10 nM for dichlorophenyl derivatives) .
  • Crystallography: Resolve X-ray structures (e.g., Bruker D8 Quest diffractometer) to correlate dihedral angles (e.g., 68.64° between fluorophenyl rings) with conformational stability .

Q. What strategies resolve contradictions in pharmacokinetic data for piperazine-based compounds?

  • Methodological Answer:
  • Metabolic Profiling: Use liver microsome assays to identify major metabolites (e.g., N-dealkylation or hydroxylation products) and adjust logP values via substituent engineering .
  • In Vitro/In Vivo Correlation: Compare Caco-2 permeability data (e.g., Papp_{\text{app}} > 106^{-6} cm/s) with rodent bioavailability studies to validate absorption models .

Q. How can computational methods guide the design of this compound derivatives?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to predict binding poses in targets like carbonic anhydrase II (e.g., ∆G = -9.2 kcal/mol for triazole derivatives) .
  • QSAR Modeling: Train models with descriptors like topological polar surface area (TPSA) and hydrogen bond acceptors (e.g., TPSA < 60 Å2^2 correlates with blood-brain barrier penetration) .

Key Notes

  • Safety: Handle bromo/fluoro intermediates in fume hoods; refer to TCI America safety protocols for PPE recommendations .
  • Data Reproducibility: Report detailed reaction conditions (e.g., microwave power, solvent ratios) to ensure reproducibility .

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